molecular formula C20H15N5O3S B2835384 N-(2H-1,3-benzodioxol-5-yl)-5-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1251710-29-8

N-(2H-1,3-benzodioxol-5-yl)-5-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2835384
CAS No.: 1251710-29-8
M. Wt: 405.43
InChI Key: LCDLKDOVBZTULV-UHFFFAOYSA-N
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Description

N-(2H-1,3-Benzodioxol-5-yl)-5-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide is a heterocyclic compound featuring a 1,2,3-triazole core substituted at position 1 with a 4-phenylthiazole moiety and at position 4 with a carboxamide group linked to a benzodioxol ring. The methyl group at position 5 enhances steric stability, while the benzodioxol moiety (a methylenedioxybenzene derivative) may influence metabolic resistance and bioavailability due to its electron-rich aromatic system . This compound’s synthesis likely involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) or carbodiimide-mediated coupling, as seen in analogous triazole-thiazole hybrids . Structural confirmation would employ techniques such as NMR, HRMS, and X-ray crystallography (using programs like SHELXL or WinGX) .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-5-methyl-1-(4-phenyl-1,3-thiazol-2-yl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N5O3S/c1-12-18(19(26)21-14-7-8-16-17(9-14)28-11-27-16)23-24-25(12)20-22-15(10-29-20)13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCDLKDOVBZTULV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=NC(=CS2)C3=CC=CC=C3)C(=O)NC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-5-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions. One common approach includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-benzodioxol-5-yl)-5-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Antitumor Activity

One of the most significant applications of this compound is its potential antitumor activity . Research indicates that derivatives of triazole compounds can inhibit tubulin polymerization and induce apoptosis in cancer cells. For instance, studies have shown that triazole derivatives exhibit cytotoxic effects against various cancer cell lines by disrupting microtubule dynamics .

Case Study: A study published in the International Journal of Molecular Sciences demonstrated that triazole derivatives similar to N-(2H-1,3-benzodioxol-5-yl)-5-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide were effective in inhibiting glioblastoma cell proliferation through tubulin binding mechanisms .

Antimicrobial Properties

Another area of interest is the antimicrobial activity of this compound. Triazoles are known for their broad-spectrum antimicrobial properties. The benzodioxole moiety enhances the biological activity of triazoles by improving their solubility and bioavailability.

Research Findings: In vitro studies have shown that compounds with similar structures possess significant antibacterial and antifungal activities against a range of pathogens, indicating potential therapeutic uses in treating infections .

Neuroprotective Effects

Recent investigations have also highlighted the neuroprotective effects of triazole derivatives. These compounds may protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases.

Evidence: A study indicated that certain triazole derivatives could reduce neuroinflammation and promote neuronal survival in models of neurodegeneration . This suggests a promising avenue for developing treatments for conditions like Alzheimer's disease.

Summary of Applications

The applications of this compound can be summarized as follows:

ApplicationDescription
Antitumor ActivityInhibits tubulin polymerization; induces apoptosis in cancer cells.
Antimicrobial ActivityBroad-spectrum efficacy against bacterial and fungal pathogens.
Neuroprotective EffectsProtects neuronal cells from oxidative stress; potential treatment for neurodegenerative diseases.

Mechanism of Action

The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-5-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or proteins, leading to the modulation of biochemical pathways. For instance, it has been shown to induce apoptosis in cancer cells by disrupting the cell cycle .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

The target compound’s closest analogs include triazole-thiazole hybrids with varying substituents on the triazole, thiazole, or aryl groups. Key structural differences and their implications are summarized below:

Compound Name / ID Substituents on Triazole/Thiazole Key Structural Features Melting Point/Yield Biological Activity
Target Compound 5-methyl, N-(benzodioxol), 4-phenylthiazole Benzodioxol (electron-donating), methyl (stability) Not reported Hypothesized kinase inhibition
9c () 4-bromophenylthiazole, benzimidazole Bromine (electrophilic), benzimidazole (rigidity) >250°C (decomp) Docking suggests α-glucosidase inhibition
3o () 5-ethyl, 2-fluorophenyl, quinoline Fluorine (lipophilicity), quinoline (planarity) White solid, 82% Wnt/β-catenin pathway inhibition
N-(2-Cyanophenyl)... () Benzoisoxazole, 2-cyanophenyl Isoxazole (polar), cyano (electron-withdrawing) >250°C (decomp) IDO1 enzyme inhibition
85 () Cyclopropane-carboxamide, trifluoromethoxy Cyclopropane (conformational restraint), CF3O 26% yield Antiproliferative activity

Key Observations :

  • Electron-Donating Groups : The benzodioxol group in the target compound may enhance metabolic stability compared to electron-withdrawing groups (e.g., nitro in ) .
  • Thiazole Substitutions : The 4-phenylthiazole in the target compound likely improves π-π stacking in protein binding compared to halogenated thiazoles (e.g., 9c’s 4-bromophenyl) .
  • Triazole Substituents : The 5-methyl group on the triazole core balances steric bulk and solubility, contrasting with bulkier substituents like ethyl (3o) or isopropyl (3p) .

Biological Activity

N-(2H-1,3-benzodioxol-5-yl)-5-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves multi-step reactions that combine benzodioxole and thiazole moieties with triazole derivatives. The process often includes the use of coupling agents and specific reaction conditions to ensure high yields and purity of the final product.

Research indicates that this compound exhibits various mechanisms of action depending on its biological target. Studies have shown that it interacts with multiple cellular pathways:

  • Antimicrobial Activity : The compound has demonstrated potent activity against various bacterial strains, including Mycobacterium tuberculosis. Its structure allows it to inhibit key enzymes involved in bacterial metabolism, leading to cell death .
  • Anticancer Properties : Preliminary studies suggest that this compound can induce apoptosis in cancer cells by modulating signaling pathways associated with cell proliferation and survival .
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes such as carbonic anhydrase-II and protein kinases. In vitro assays have shown IC50 values indicating significant inhibitory potential against these targets .

Biological Activity Data

Activity TypeTargetIC50 Value (µM)Reference
AntitubercularMycobacterium tuberculosis7.05
AnticancerVarious cancer cell linesVaries (up to 10)
Enzyme InhibitionCarbonic anhydrase-II13.8 - 35.7

Case Studies

Several case studies highlight the efficacy of this compound:

  • Study on Antitubercular Activity : A series of experiments conducted on different derivatives showed that modifications in the phenyl group significantly affected the IC50 values against M. tuberculosis. The most active derivative exhibited an IC90 of 15.22 µM .
  • Cancer Cell Line Studies : In vitro tests on breast cancer cell lines revealed that the compound could suppress cell migration and invasion by inhibiting specific signaling pathways associated with cancer progression .
  • Enzyme Interaction Studies : Molecular docking studies have elucidated the binding modes of the compound with carbonic anhydrase-II and other kinases, providing insights into its mechanism of action at a molecular level .

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